molecular formula C19H25NO3 B5348689 3-[(2-adamantylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(2-adamantylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B5348689
M. Wt: 315.4 g/mol
InChI Key: ZBZQEVZNRMYSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-adamantylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as adamantane-based compound or ADCA. ADCA has been found to have a wide range of applications in various fields, including pharmaceuticals, materials science, and organic chemistry.

Mechanism of Action

The exact mechanism of action of ADCA is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
ADCA has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and enhance the immune response. ADCA has also been found to have a neuroprotective effect and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of ADCA is its ability to cross biological membranes, which makes it a potential candidate for drug delivery systems. However, its low solubility in water and limited stability in acidic environments are some of the limitations that need to be addressed in laboratory experiments.

Future Directions

There are several future directions for the research on ADCA. One potential area of research is the development of ADCA-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the investigation of ADCA's potential use as a drug delivery system for targeted drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of ADCA and its potential applications in the treatment of neurodegenerative diseases.
In conclusion, 3-[(2-adamantylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a chemical compound with a wide range of potential applications in various fields. Its antiviral, antitumor, and anti-inflammatory properties make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and to address its limitations as a lab reagent.

Synthesis Methods

The synthesis of ADCA involves the reaction of adamantane with maleic anhydride in the presence of a catalyst to produce the intermediate compound, 5-oxo-2-adamantanecarboxylic acid. This intermediate is then subjected to a series of reactions, including amidation and cyclization, to produce the final product, 3-[(2-adamantylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

Scientific Research Applications

ADCA has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit antiviral, antitumor, and anti-inflammatory properties. ADCA has also been investigated for its potential use as a drug delivery system due to its ability to cross biological membranes.

properties

IUPAC Name

3-(2-adamantylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c21-18(15-11-1-2-12(8-11)16(15)19(22)23)20-17-13-4-9-3-10(6-13)7-14(17)5-9/h1-2,9-17H,3-8H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZQEVZNRMYSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4C5CC(C4C(=O)O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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